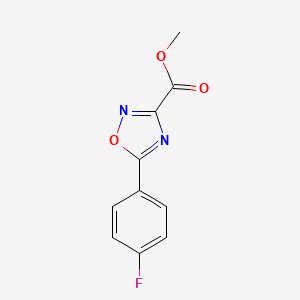

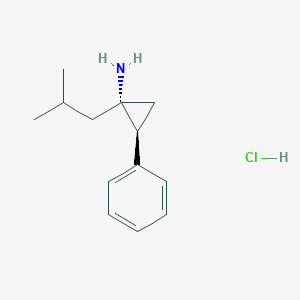

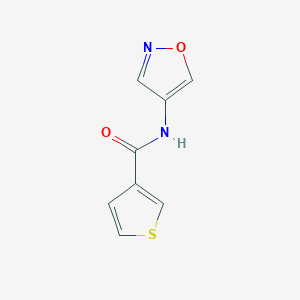

![molecular formula C6H2ClF3N4 B2682304 7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1784550-62-4](/img/structure/B2682304.png)

7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine” is a derivative of the triazolopyrimidine class of compounds . It has been studied for its potential anti-malarial properties . The presence of a trifluoromethyl group at the 2-position of the [1,2,4]triazolo[1,5-a]pyrimidine ring has been found to increase drug activity .

Synthesis Analysis

The synthesis of this compound involves the use of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . A specific example of synthesis involves stirring a mixture of 7-chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine and the appropriate azole or amine in DMF at 120 °C for 12 hours .Molecular Structure Analysis

The molecular structure of this compound includes a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The presence of a trifluoromethyl group at the 2-position of the [1,2,4]triazolo[1,5-a]pyrimidine ring is a key structural feature .Aplicaciones Científicas De Investigación

Crystal Structures and Molecular Interactions

The study of crystal structures of 7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine derivatives reveals insights into the molecular arrangements and interactions within these compounds. These structures exhibit varying patterns of N–H···N hydrogen bonds, π···π, and C–H···X interactions, which contribute to their supramolecular assemblies. Such structural analyses help understand the effects of substituents on molecular configurations, potentially influencing the physical and chemical properties of these compounds for various applications (Boechat et al., 2014).

Synthesis and Diversification

7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidines serve as key intermediates in synthetic chemistry. Their halogen functionalities allow for versatile synthetic transformations, including palladium-catalyzed cross-couplings and Buchwald–Hartwig amination, facilitating the synthesis of a wide range of derivatives. Such synthetic routes offer pathways to explore novel compounds with potential biological or material applications (Tang et al., 2014).

Potential Anticancer Activity

The structure-activity relationship studies of triazolo[1,5-a]pyrimidines have highlighted their significance as potential anticancer agents. By modifying the this compound scaffold, researchers have developed derivatives demonstrating inhibitory effects on the growth of cancer cell lines. This underscores the therapeutic potential of such compounds in cancer treatment, necessitating further investigation into their mechanisms of action and efficacy in clinical settings (Hafez & El-Gazzar, 2009).

Anticonvulsant Properties

The exploration of triazolo[1,5-a]pyrimidines in pharmaceutical research has also identified compounds with significant anticonvulsant activities. Derivatives of this compound have been synthesized and tested for their efficacy in inhibiting convulsions. Such findings contribute to the development of new therapeutic agents for epilepsy and other seizure-related disorders, highlighting the diverse pharmacological potential of this chemical framework (Medwid et al., 1990).

Direcciones Futuras

The future directions for this compound could involve further exploration of its potential anti-malarial properties . Additionally, due to the synthetic versatility of pyrimidine derivatives, there could be potential for the development of structurally diverse derivatives with various biological activities .

Mecanismo De Acción

Target of Action

The primary target of the compound 7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is the Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within cells .

Biochemical Pathways

The compound this compound affects the ERK signaling pathway . This pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and survival . The compound exhibits significant inhibitory effects on this pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Pharmacokinetics

These properties can help predict the observed antitumor activity .

Result of Action

The action of this compound leads to significant molecular and cellular effects. It induces cell apoptosis and G2/M phase arrest, and regulates cell cycle-related and apoptosis-related proteins in cells . This results in the inhibition of cell growth and colony formation .

Análisis Bioquímico

Biochemical Properties

7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine has been found to interact with the enzyme cyclin-dependent kinase 2 (CDK2) . CDK2 is a key component in cell proliferation, and inhibition of this enzyme is an appealing target for cancer treatment . The compound’s interaction with CDK2 suggests a potential role in biochemical reactions involving cell proliferation .

Cellular Effects

In cellular studies, this compound has shown to inhibit the growth of various cell lines . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cells, and moderate activity against HepG-2 cells . This suggests that the compound could influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with CDK2 . It has been found to inhibit the enzymatic activity of CDK2/cyclin A2, suggesting that it exerts its effects at the molecular level through enzyme inhibition . Molecular docking simulations have confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .

Metabolic Pathways

Given its interaction with CDK2, it may be involved in pathways related to cell cycle regulation .

Subcellular Localization

Given its interaction with CDK2, it may be localized in areas of the cell where this enzyme is present .

Propiedades

IUPAC Name |

7-chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3N4/c7-3-1-2-11-5-12-4(6(8,9)10)13-14(3)5/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVIQKVYHBUSRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=NC(=N2)C(F)(F)F)N=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

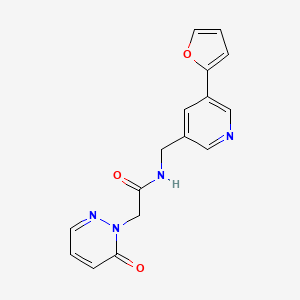

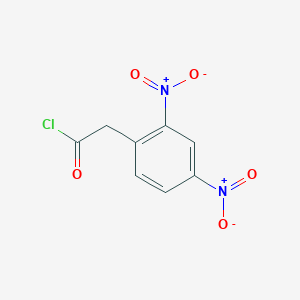

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2682222.png)

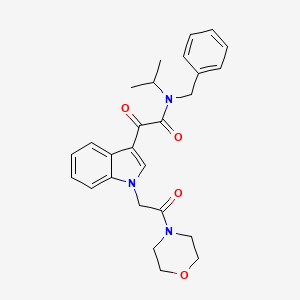

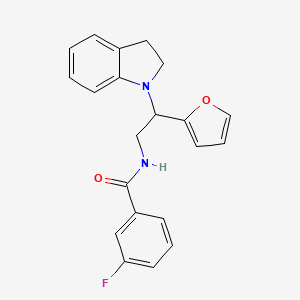

![1-(1,3-Thiazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2682224.png)

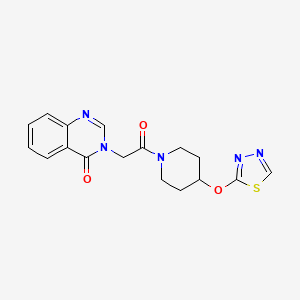

![7-(4-chlorophenyl)-1-methyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2682226.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclopropylidenepiperidin-1-yl)methanone](/img/structure/B2682236.png)

![2-((2-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682239.png)